molecular formula C24H21NO6S2 B2363264 N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-phenoxybenzene-1-sulfonamide CAS No. 896324-02-0

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-phenoxybenzene-1-sulfonamide

Cat. No.: B2363264
CAS No.: 896324-02-0
M. Wt: 483.55
InChI Key: PCYZDVKNTRZQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(2-Furyl)-2-(phenylsulfonyl)ethyl]-4-phenoxybenzenesulfonamide” is a chemical compound with the molecular formula C24H21NO6S2 . Its average mass is 483.557 Da . This product is intended for research use only.

Scientific Research Applications

Enzyme Inhibition and Antibacterial Activity

A study conducted by Hussain et al. (2017) synthesized derivatives similar to N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-phenoxybenzenesulfonamide, demonstrating significant enzyme inhibitory activity. Specifically, these compounds showed a pronounced inhibitory effect against acetyl- and butyrylcholinesterase. Additionally, the molecules displayed activity against various Gram-positive and Gram-negative bacterial strains, highlighting their potential as therapeutic agents due to their enzyme inhibition and antibacterial properties (Hussain et al., 2017).

Potential Therapeutic Agents for Alzheimer's Disease

In a study by Hassan et al. (2018), a series of multifunctional amides, structurally related to N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-phenoxybenzenesulfonamide, was synthesized. These compounds exhibited moderate enzyme inhibitory potentials and mild cytotoxicity. The study suggested that one of the synthesized compounds could be used as a template for developing new drugs against Alzheimer's disease, owing to its good activity against acetyl and butyrylcholinesterase enzymes (Hassan et al., 2018).

Antimycobacterial Activity

A study by Bakkestuen et al. (2005) involved the synthesis of 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines, which are structurally related to N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-phenoxybenzenesulfonamide. These compounds were screened for activity against Mycobacterium tuberculosis. The study found that certain derivatives, particularly those with electron-donating substituents, showed high antimycobacterial activity and low toxicity against mammalian cells, suggesting their potential as antituberculosis drugs (Bakkestuen et al., 2005).

Glycemic Control Properties

A related compound, 1-[4-[2-(4-Bromobenzenesulfonamino)ethyl]phenylsulfonyl]-3-(trans-4-methylcyclohexyl)urea, was studied by Wu et al. (2009) for its hypoglycemic properties. This study demonstrated the compound's potential in improving glucose metabolism in animal models, suggesting its utility in managing diabetes (Wu et al., 2009).

Antitumor Properties

Owa et al. (2002) conducted a study on sulfonamide-focused libraries, which included compounds structurally related to N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-phenoxybenzenesulfonamide. The study found that certain compounds from these libraries exhibited significant antitumor activities, highlighting their potential as oncolytic agents (Owa et al., 2002).

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-phenoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO6S2/c26-32(27,21-10-5-2-6-11-21)24(23-12-7-17-30-23)18-25-33(28,29)22-15-13-20(14-16-22)31-19-8-3-1-4-9-19/h1-17,24-25H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYZDVKNTRZQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.